Diethyl 2-pyridylphosphonate
Overview
Description
Diethyl 2-pyridylphosphonate is an organophosphorus compound characterized by the presence of a pyridyl group attached to a phosphonate moiety. This compound has garnered significant interest due to its versatile applications in organic synthesis, particularly as a catalyst in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 2-pyridylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-pyridylphosphonic dichloride with ethanol under basic conditions. The reaction typically proceeds as follows: [ \text{2-Pyridylphosphonic dichloride} + \text{Ethanol} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-pyridylphosphonate is known to undergo various chemical reactions, including:
Hydrosilylation: It acts as a catalyst in the hydrosilylation of aldehydes, where it facilitates the addition of a hydrosilane to an aldehyde to form a silyl ether.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the pyridyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrosilylation: Common reagents include hydrosilanes such as trichlorosilane (HSiCl3) and aldehydes.
Substitution Reactions: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products:
Hydrosilylation: The major product is a silyl ether.
Substitution Reactions: The major products are substituted phosphonates, where the pyridyl group is replaced by the nucleophile.
Scientific Research Applications
Diethyl 2-pyridylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrosilylation and substitution reactions.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of diethyl 2-pyridylphosphonate involves its role as a bidentate Lewis base catalyst. It activates hydrosilanes by coordinating to the silicon atom, thereby facilitating the transfer of the hydride to the substrate. This activation is crucial for the hydrosilylation of aldehydes and other related reactions .
Comparison with Similar Compounds
- 2-Pyridylthiophosphonate
- 3-Pyridylphosphonate
- 4-Pyridylphosphonate
- Phenylphosphonate
Comparison: Diethyl 2-pyridylphosphonate is unique due to its high catalytic activity and selectivity in hydrosilylation
Properties
Molecular Formula |
C9H14NO3P |
---|---|
Molecular Weight |
215.19 g/mol |
IUPAC Name |
2-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
ANRDLKWBUFTLIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=N1)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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